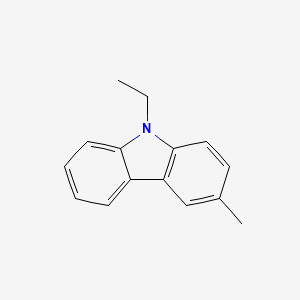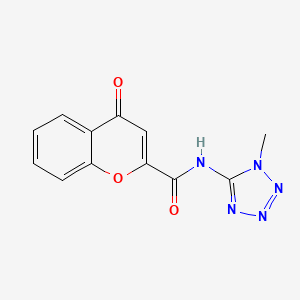
Pterosin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pterosin K is a sesquiterpenoid compound isolated from the rhizomes of bracken (Pteridium aquilinum). It belongs to the pterosin family, which is characterized by a unique indanone structure. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin K typically involves the extraction from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Pterosin K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pterosin K serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.
Medicine: this compound has shown potential antidiabetic and anti-inflammatory properties, suggesting its use in developing therapeutic agents for diabetes and inflammatory diseases.
Industry: The compound’s unique structure and biological activities make it a valuable target for developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pterosin K involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a role in carbohydrate metabolism. Additionally, its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Pterosin K is part of the pterosin family, which includes compounds like Pterosin A, Pterosin B, and Pterosin C. These compounds share a similar indanone structure but differ in their functional groups and biological activities. This compound is unique due to its specific biological activities, such as its potent cytotoxic and antidiabetic properties, which distinguish it from other pterosins.
List of Similar Compounds
- Pterosin A
- Pterosin B
- Pterosin C
- Rhedynosin A
- Rhedynoside A
This compound’s unique structure and biological activities make it a compound of significant interest for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41411-03-4 |
|---|---|
Molekularformel |
C15H19ClO2 |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
(2S)-6-(2-chloroethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H19ClO2/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,17H,4-5,7-8H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
PIZARWYEACWLJN-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)[C@](C2)(C)CO |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCCl)C)C(=O)C(C2)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)


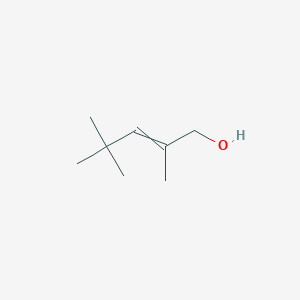
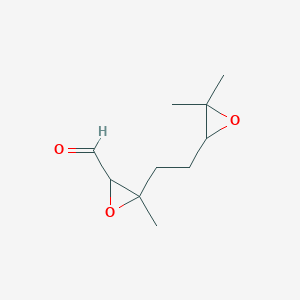



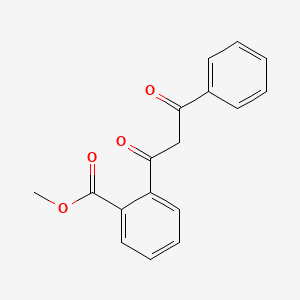
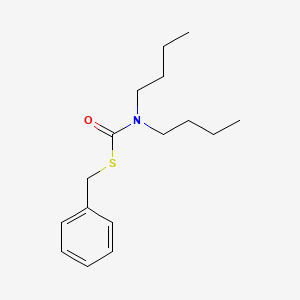
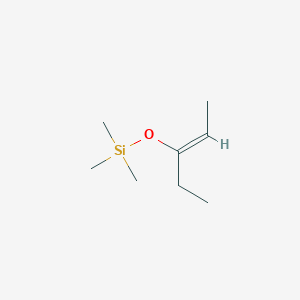
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
